molecular formula C5H10FN3 B1476413 3-Fluoropyrrolidine-1-carboximidamide CAS No. 2017104-61-7

3-Fluoropyrrolidine-1-carboximidamide

Cat. No.: B1476413
CAS No.: 2017104-61-7
M. Wt: 131.15 g/mol
InChI Key: SMKZKVKOLAOSGR-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

This compound possesses a distinctive molecular architecture that combines several key structural elements contributing to its unique chemical and biological properties. The compound's systematic name, this compound, accurately reflects its structural composition, featuring a five-membered pyrrolidine ring with a fluorine substituent at the 3-position and a carboximidamide functional group attached to the nitrogen atom. The molecular formula C5H10FN3 indicates the presence of five carbon atoms, ten hydrogen atoms, one fluorine atom, and three nitrogen atoms, creating a compact yet functionally diverse structure.

The structural complexity of this compound becomes evident when examining its three-dimensional conformation and electronic properties. The pyrrolidine core, a saturated five-membered heterocycle containing one nitrogen atom, serves as the foundational scaffold for this compound. This cyclic secondary amine structure provides inherent conformational rigidity while maintaining sufficient flexibility for molecular recognition processes. The fluorine atom at the 3-position introduces significant electronic effects, including increased electronegativity and the ability to form unique intermolecular interactions, which can profoundly influence the compound's binding affinity and selectivity toward biological targets.

The carboximidamide functional group represents another critical structural feature, characterized by the presence of both imino and amino groups attached to the same carbon atom. This functional group exhibits unique electronic properties, including the ability to exist in multiple tautomeric forms and to participate in hydrogen bonding interactions as both donor and acceptor. The combination of these structural elements creates a molecule with multiple sites for intermolecular interactions, enhancing its potential for specific binding to biological targets and contributing to its observed therapeutic activities.

Property Value Method/Source
Molecular Formula C5H10FN3 PubChem Computational Analysis
Molecular Weight 131.15 g/mol PubChem 2.1 Release
IUPAC Name This compound LexiChem 2.6.6
SMILES Notation C1CN(CC1F)C(=N)N OEChem 2.3.0
InChI Key SMKZKVKOLAOSGR-UHFFFAOYSA-N InChI 1.0.5
PubChem CID 121200900 PubChem Database

Historical Development in Heterocyclic Chemistry

The development of this compound represents a significant milestone in the evolution of heterocyclic chemistry, particularly in the context of fluorinated nitrogen-containing compounds. The historical progression toward this compound can be traced through several key developments in both pyrrolidine chemistry and fluorination methodology. Pyrrolidine itself was first discovered in the 1850s as a component of the oily mixture formed during the strong heating of bones, alongside pyrrole, establishing the foundation for understanding five-membered nitrogen heterocycles. This early discovery marked the beginning of systematic investigations into pyrrolidine derivatives and their potential applications in various fields.

The introduction of fluorine into organic molecules, particularly heterocyclic systems, emerged as a significant advancement in medicinal chemistry during the latter half of the twentieth century. The development of effective fluorination methodologies enabled chemists to systematically explore the effects of fluorine substitution on biological activity and chemical stability. Early synthetic approaches to 3-fluoropyrrolidines involved deoxofluorination of corresponding 3-hydroxylated heterocycles using reagents such as diethylaminosulfur trifluoride or related deoxofluorinating agents. These methodologies provided the foundational techniques that would later be refined and optimized for the synthesis of more complex fluorinated pyrrolidine derivatives.

The specific development of carboximidamide-containing compounds represents another important thread in this historical narrative. Research into carboximidamide derivatives gained momentum as scientists recognized their potential as enzyme inhibitors and their unique ability to interact with biological targets through multiple hydrogen bonding interactions. The convergence of fluorinated pyrrolidine chemistry with carboximidamide functionality represents a sophisticated approach to molecular design, combining the beneficial effects of fluorine substitution with the biological activity associated with carboximidamide groups. The creation date of 2016-06-20 for this compound in chemical databases reflects the relatively recent nature of this specific compound's development, highlighting its position at the forefront of contemporary heterocyclic chemistry research.

The synthetic methodologies employed in the preparation of this compound build upon decades of advancement in heterocyclic synthesis. Modern approaches often utilize bromofluorination reactions of appropriate alkenyl azides, followed by reduction to corresponding amines and subsequent cyclization, yielding the desired fluorinated heterocycles. These methodologies represent significant improvements over earlier techniques, offering better yields, improved selectivity, and reduced environmental impact. The development of efficient synthetic routes has been crucial in enabling the exploration of this compound's biological properties and potential therapeutic applications.

Significance in Medicinal Chemistry and Drug Discovery

This compound holds exceptional significance in contemporary medicinal chemistry and drug discovery efforts, representing a convergence of several important trends in pharmaceutical research. The compound's unique structural features position it as a valuable building block for the development of novel therapeutic agents targeting diverse biological pathways. The presence of the fluorinated pyrrolidine scaffold provides enhanced metabolic stability and improved pharmacokinetic properties compared to non-fluorinated analogs, while the carboximidamide functionality offers multiple sites for molecular recognition and target binding.

The significance of pyrrolidine derivatives in medicinal chemistry cannot be overstated, as evidenced by their widespread occurrence in natural alkaloids and synthetic pharmaceuticals. Many modifications of pyrrolidine are found in natural and synthetic drugs and drug candidates, with the pyrrolidine ring structure present in numerous natural alkaloids including nicotine and hygrine. The structural relationship to amino acids proline and hydroxyproline further underscores the biological relevance of pyrrolidine-containing compounds. The addition of fluorine substitution and carboximidamide functionality to this established scaffold represents a strategic approach to enhancing biological activity while maintaining the favorable properties associated with pyrrolidine derivatives.

Research into pyrrolidine carboxamides has revealed their potential as potent enzyme inhibitors, particularly in the context of antimicrobial drug development. Studies have identified pyrrolidine carboxamides as a novel class of inhibitors targeting enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, an enzyme crucial for mycobacterial fatty acid elongation. The discovery of these inhibitors through high-throughput screening methods demonstrated the potential for iterative optimization of pyrrolidine-based scaffolds to achieve significant improvements in potency, with some derivatives showing over 160-fold enhancement in inhibitory activity. These findings highlight the importance of systematic structural modifications in optimizing biological activity.

The therapeutic potential of this compound extends beyond antimicrobial applications to encompass multiple areas of pharmaceutical interest. The compound can be employed as a building block for the preparation of fluorinated pyrrolidine derivatives with potential applications in treating various conditions. Research has demonstrated the utility of fluorinated pyrrolidine derivatives in developing inhibitors for dipeptidyl peptidase four, an important target for diabetes treatment. Additionally, fluoropyrrolidine-containing compounds have shown promise as selective inhibitors for parasitic agents responsible for trypanosomiasis, highlighting their potential in addressing neglected tropical diseases.

Therapeutic Area Target/Application Key Findings Reference
Antimicrobial Enoyl Acyl Carrier Protein Reductase 160-fold potency improvement through optimization
Diabetes Dipeptidyl Peptidase Four Inhibition Good selectivity over related enzymes
Parasitic Diseases Trypanosoma Species Inhibition Selective activity against parasitic agents
General Drug Discovery Building Block Applications Enhanced metabolic stability and pharmacokinetics

The strategic importance of this compound in drug discovery is further emphasized by its role as a versatile synthetic intermediate. The compound's functional groups enable facile attachment to molecular scaffolds through nucleophilic substitution reactions, facilitating the preparation of diverse analogs for structure-activity relationship studies. This synthetic accessibility, combined with the compound's favorable physical and chemical properties, makes it an attractive starting point for medicinal chemistry optimization campaigns. The ability to systematically modify the structure while maintaining the core fluorinated pyrrolidine-carboximidamide framework provides researchers with opportunities to fine-tune biological activity, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name

3-fluoropyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN3/c6-4-1-2-9(3-4)5(7)8/h4H,1-3H2,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKZKVKOLAOSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoropyrrolidine-1-carboximidamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a fluorine atom and a carboximidamide functional group. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and binding affinity to various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on Dipeptidyl Peptidase-4 (DPP-IV), an enzyme involved in glucose metabolism and implicated in Type 2 diabetes mellitus (T2DM) treatment. The compound's structure allows it to effectively bind to the active site of DPP-IV, thereby inhibiting its activity and leading to increased levels of incretin hormones, which help regulate blood sugar levels.

Pharmacological Studies

Research has demonstrated several pharmacological activities associated with this compound:

  • DPP-IV Inhibition : In vitro studies have shown that this compound exhibits strong inhibitory effects against DPP-IV, with IC50 values in the low micromolar range. This inhibition is critical for enhancing insulin secretion and reducing blood glucose levels in diabetic models .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructure DescriptionBiological Activity
Pyrrolidine-1-carboximidamide Lacks fluorine substituentLower DPP-IV inhibition
3-Methylpyrrolidine-1-carboximidamide Contains methyl groupAltered reactivity
4-(Fluoromethyl)piperidin-1-yl Contains a fluoromethyl groupEnhanced receptor affinity

The fluorine substituent in this compound is essential for its increased lipophilicity and receptor binding affinity compared to other derivatives.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • DPP-IV Inhibition Study : A study reported that this compound demonstrated an IC50 value of 0.004 μM against DPP-IV, indicating potent inhibitory activity. This was further validated through oral glucose tolerance tests (OGTT) in mice, where significant reductions in blood glucose levels were observed .
  • Neuroprotective Study : In vitro experiments showed that the compound could prevent neuronal cell death induced by oxidative stressors, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Scientific Research Applications

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

One of the primary applications of 3-fluoropyrrolidine-1-carboximidamide is as a DPP-IV inhibitor, which is significant in the treatment of type 2 diabetes mellitus (T2DM). DPP-IV inhibitors work by increasing the levels of incretin hormones, which help regulate blood sugar levels. Research has shown that compounds with similar structures exhibit strong inhibitory activity against DPP-IV, leading to reduced glucose levels in vivo .

Table 1: Comparison of DPP-IV Inhibitory Activities

CompoundIC50 (μM)Oral Bioavailability (%)
This compoundTBDTBD
Compound 50.0553.2
Compound 60.01TBD

Antiviral Activity

3-Fluoropyrrolidine derivatives have shown promise as antiviral agents, particularly against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). These compounds can act as inhibitors of viral replication, potentially leading to new treatments for chronic viral infections .

Table 2: Antiviral Efficacy of Related Compounds

CompoundTarget VirusMechanism of Action
This compoundHBVViral replication inhibition
Compound AHCVProtease inhibition

Neuroprotective Properties

Recent studies have indicated that pyrrolidine derivatives, including this compound, may possess neuroprotective properties. These compounds have been investigated for their ability to protect neurons from damage due to hypoxia and other stressors, making them potential candidates for treating neurodegenerative diseases such as multiple sclerosis and Alzheimer's disease .

Clinical Trials

Several clinical trials have been initiated to evaluate the efficacy of DPP-IV inhibitors derived from pyrrolidine compounds in managing T2DM. For instance, a study demonstrated that a related compound significantly improved glycemic control in patients when administered over a specified duration .

Preclinical Studies

Preclinical studies have highlighted the effectiveness of 3-fluoropyrrolidine derivatives in animal models. In one study, these compounds were shown to reduce blood glucose levels significantly during oral glucose tolerance tests (OGTT), indicating their potential as effective antidiabetic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Purity CAS Number Key Substituents/Features
1-Methylpyrrolidine-3-carboximidamide (dihydrochloride) 196.09 ≥95% 1334179-55-5 Methyl (3-position), carboximidamide (1-position), dihydrochloride salt
3-Fluoro-1-(pyrrolidine-1-carbonyl)pyrrolidin-1-ium 231.27 97% 2410209-07-8 Fluorine (3-position), pyrrolidine-1-carbonyl group (1-position)
3-Fluoro-N-(pyrrolidin-3-yl)pyrrolidine-1-carboximidamide 214.29 98% 1334179-57-7 Fluorine (3-position), N-pyrrolidin-3-yl carboximidamide (1-position)

Key Observations:

  • Substituent Effects: The fluorine atom (present in all three analogs) enhances electronegativity and metabolic stability compared to non-halogenated analogs. For example, fluorine’s inductive effect could increase the acidity of adjacent protons, influencing reactivity . Methyl vs. Fluorine: 1-Methylpyrrolidine-3-carboximidamide (196.09 g/mol) has a methyl group instead of fluorine, which increases lipophilicity but reduces electronic effects. This may result in lower solubility compared to fluorinated analogs . Salt Form: The dihydrochloride salt in the first compound likely improves aqueous solubility, a critical factor for bioavailability in drug development .
  • The N-pyrrolidin-3-yl carboximidamide in the third compound adds a secondary amine, enabling additional hydrogen-bonding interactions. This could enhance binding affinity in enzyme inhibition studies .

Preparation Methods

General Synthetic Strategy Overview

The preparation of fluorinated pyrrolidine amidines typically involves:

  • Step 1: Synthesis of fluorinated pyrrolidine intermediates
    Introduction of the fluorine atom on the pyrrolidine ring usually requires selective fluorination reactions or the use of fluorinated starting materials.

  • Step 2: Introduction of the carboximidamide group
    Conversion of an amine or nitrile precursor on the pyrrolidine ring to the amidine functionality via appropriate reagents.

Preparation of Pyrrolidine Carboximidamide Derivatives

Amidine derivatives such as pyrrolidine-1-carboximidamide are commonly prepared through the following approaches:

  • Amidine formation from nitriles:
    The nitrile precursor undergoes conversion to amidine by treatment with reagents like ammonium salts or amidine-forming reagents under acidic or basic conditions.

  • Direct amidination of amines:
    Primary or secondary amines on the pyrrolidine ring can be converted to amidines by reaction with reagents such as S-methylisothiourea or amidine hydrochlorides.

Fluorination Techniques Relevant to Pyrrolidine Derivatives

  • Electrophilic fluorination:
    Use of N-fluorobenzenesulfonimide (NFSI) or Selectfluor to introduce fluorine selectively on activated positions of the pyrrolidine ring.

  • Nucleophilic fluorination:
    Substitution of leaving groups (e.g., halides) with fluoride ions (KF, CsF) in polar aprotic solvents.

  • Use of fluorinated starting materials:
    Employing fluorinated pyrrolidine building blocks, such as 3-fluoropyrrolidine, which can be further functionalized.

Specific Reported Methods and Experimental Data (Inferred and Related)

While direct protocols for 3-Fluoropyrrolidine-1-carboximidamide are limited, related carboximidamide compounds and fluorinated heterocycles provide valuable insights:

Method No. Reaction Conditions Reagents Yield (%) Notes
1 Reaction of pyrrolidine derivative with amidine hydrochloride salts in water/acetone at 20°C with K2CO3 Di-tert-butyldicarbonate, amidine hydrochloride, K2CO3 74–88% Mild conditions, aqueous-organic solvent mixture; yields high purity amidine derivatives
2 Amidination in tetrahydrofuran with DMAP and triethylamine at 20°C for 20 h (Boc)2O, DMAP, Et3N, amidine hydrochloride ~75% Use of Boc protection and base catalysis; suitable for sensitive substrates
3 Amidination in dichloromethane/ethyl acetate/hexane with N-ethyl-N,N-diisopropylamine at room temperature Di-tert-butyl dicarbonate, amidine hydrochloride, base 83–85% Crystallization purification steps enhance product purity
4 Amidination in N,N-dimethylformamide with N,N-diisopropylethylamine at 20°C for 2–4 h Di-tert-butyl dicarbonate, amidine hydrochloride, base ~84% Efficient amidine formation with high selectivity and yield

These methods demonstrate the effective preparation of carboximidamide derivatives via amidination of appropriate precursors under mild conditions with good yields.

Fluorinated Pyrrolidine Scaffold Preparation

The fluorinated pyrrolidine ring (3-fluoropyrrolidine) can be synthesized by:

Proposed Synthetic Route for this compound

Based on the above data and typical synthetic routes, a plausible preparation method is:

  • Synthesis of 3-fluoropyrrolidine intermediate

    • Starting from a suitable precursor such as 3-hydroxypyrrolidine or 3-halopyrrolidine, fluorination is performed using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor to introduce the fluorine atom at the 3-position.
  • Conversion to this compound

    • The fluorinated pyrrolidine amine is reacted with an amidine-forming reagent such as S-methylisothiourea or amidine hydrochloride salts under basic conditions (e.g., N,N-diisopropylethylamine) in polar solvents (DMF, THF, or water/acetone mixtures) at room temperature or slightly elevated temperatures.
  • Purification

    • The product is isolated by crystallization from solvents such as hexane or ethyl acetate, followed by washing and drying under vacuum.

Summary Table of Preparation Parameters for this compound (Inferred)

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Fluorination DAST or Selectfluor DCM or MeCN 0 to 25°C 1–4 h 70–85 Selective 3-fluorination of pyrrolidine ring
Amidination Amidine hydrochloride, base (e.g., DIPEA) DMF, THF, or H2O/acetone 20–25°C 2–48 h 75–85 Mild conditions; base catalyzed amidine formation
Purification Crystallization Hexane, EtOAc RT to 0°C Overnight - Enhances purity and yield

Research Findings and Notes

  • The amidination step benefits from the presence of bases like N-ethyl-N,N-diisopropylamine or potassium carbonate, which facilitate the nucleophilic attack on amidine precursors.

  • Solvent choice impacts yield and purity; polar aprotic solvents like DMF or THF are preferred for amidination, while aqueous-organic mixtures assist in intermediate isolation.

  • Reaction times vary from a few hours to up to 48 hours depending on substrate reactivity and solvent system.

  • Fluorination methods must be carefully controlled to avoid over-fluorination or degradation of the pyrrolidine ring.

  • Crystallization steps are critical for isolating high-purity products suitable for further pharmaceutical or biochemical applications.

Q & A

Q. What are the optimal synthetic routes for 3-Fluoropyrrolidine-1-carboximidamide, and how can purity and structural fidelity be validated?

Methodological Answer: The synthesis of this compound derivatives typically involves multi-step reactions, including amide formation and fluorination. For example, General Procedure F1 (amide formation) from outlines using coupling agents like EDCI/HOBt under inert conditions. Key steps include:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization.
  • Validation : Confirm purity via HPLC (>95% purity threshold; see ’s HPLC data) and structural integrity via 1H^1H NMR (e.g., δ 2.56 ppm for methyl groups) and ESI-MS (e.g., m/z 311.1 for molecular ion peaks) .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy : Focus on fluorine-proton coupling (e.g., 1H^1H-19F^{19}F coupling constants) to confirm fluorination at the pyrrolidine ring. demonstrates the use of 400 MHz NMR in DMSO-d6 for resolving aromatic and aliphatic protons .
  • Mass Spectrometry : ESI-MS or LCMS to verify molecular weight (e.g., m/z 311.1) and detect impurities.
  • Chromatography : HPLC with UV/Vis detection at 254 nm for purity assessment (>97% as per ) .

Q. How should stability studies be designed for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define parameters (e.g., pH 2–12, 25–60°C) .
  • Protocol : Prepare buffered solutions (see ’s NB1 for buffer specifications) and incubate samples for 0–30 days.
  • Analysis : Monitor degradation via HPLC and quantify stability using Arrhenius kinetics. Report half-life (t1/2t_{1/2}) and degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H NMR shifts) for this compound derivatives?

Methodological Answer:

  • Cross-Validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations) to identify discrepancies.
  • Isotopic Labeling : Use 13C^{13}C- or 15N^{15}N-labeled analogs to assign ambiguous peaks.
  • Advanced Techniques : Employ 2D NMR (e.g., 1H^1H-13C^{13}C HSQC) to resolve overlapping signals, as demonstrated in for pyrazole-carboximidamide analogs .

Q. What computational models are effective for predicting the reactivity of this compound in biological or environmental systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using force fields like AMBER or CHARMM.
  • DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices. ’s adsorption studies on indoor surfaces provide a template for simulating environmental interactions .
  • Docking Studies : Use AutoDock Vina to assess binding affinities, referencing ’s PubChem-derived structural data (avoiding BenchChem per guidelines) .

Q. How can experimentalists design studies to investigate the adsorption behavior of this compound on indoor surfaces?

Methodological Answer:

  • Surface Reactivity Assays : Apply ’s two-pronged approach:
    • Fundamental Studies : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on materials like glass or drywall.
    • Microspectroscopic Imaging : Employ ToF-SIMS or AFM-IR to analyze surface-bound residues in simulated indoor environments .
  • Controlled Variables : Humidity (30–70% RH), temperature (20–25°C), and oxidant levels (ozone, NOx).

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across structural analogs of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., fluorination position, carboximidamide groups) and test in standardized assays (e.g., enzyme inhibition). ’s pyrazole-carboximidamide derivatives (compounds 1–11) illustrate SAR-driven design .
  • Statistical Analysis : Apply multivariate regression to isolate critical structural contributors (e.g., fluorine’s electronic effects).
  • Reproducibility Checks : Validate protocols using ’s sample preparation guidelines (e.g., buffer consistency, staining methods) .

Tables for Key Parameters

Analytical Parameter Technique Example Data (from Evidence)
Purity AssessmentHPLC97.34% purity ()
Molecular Weight ConfirmationESI-MSm/z 311.1 ()
Fluorine-Proton Coupling1H^1H NMR (400 MHz)δ 7.63 (d, J = 8.4 Hz, 1H; )

Retrosynthesis Analysis

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Feasible Synthetic Routes

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